N-(butan-2-yl)-3-(1,5-dioxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
CAS No.: 1243033-31-9
Cat. No.: VC6490236
Molecular Formula: C26H30N6O4
Molecular Weight: 490.564
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1243033-31-9 |
|---|---|
| Molecular Formula | C26H30N6O4 |
| Molecular Weight | 490.564 |
| IUPAC Name | N-butan-2-yl-3-[1,5-dioxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
| Standard InChI | InChI=1S/C26H30N6O4/c1-3-18(2)28-22(33)14-16-30-24(35)20-11-7-8-12-21(20)32-25(30)29-31(26(32)36)17-23(34)27-15-13-19-9-5-4-6-10-19/h4-12,18H,3,13-17H2,1-2H3,(H,27,34)(H,28,33) |
| SMILES | CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCCC4=CC=CC=C4 |
Introduction
Chemical Identity
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IUPAC Name: N-butane-2-yl-3-[1,5-dioxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1H,2H,4H,5H- triazolo[4,3-a]quinazolin-4-yl]propanamide
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Molecular Formula: C24H26N6O4
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Molecular Weight: 478.51 g/mol
Structural Features
The compound features:
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A quinazoline core fused with a triazole ring.
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Functional groups including a butanamide side chain and a phenylethyl carbamoyl moiety.
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Two ketone groups contributing to the dioxo functionality.
General Synthetic Route
The synthesis of triazoloquinazoline derivatives typically involves:
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Formation of the quinazoline scaffold: This is achieved by cyclization reactions using anthranilic acid derivatives.
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Introduction of the triazole ring: A triazole moiety is incorporated through azide intermediates or cycloaddition reactions.
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Functionalization: The final steps involve attaching substituents like the butanamide and phenylethyl carbamoyl groups.
Example Protocol
A hypothetical synthesis for this compound might include:
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Reacting anthranilic acid with formamide to form the quinazoline core.
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Cyclizing with hydrazine derivatives to introduce the triazole ring.
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Coupling reactions to attach the butanamide and phenylethyl carbamoyl groups.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques are employed:
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NMR Spectroscopy:
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Proton (H NMR) and Carbon (C NMR) spectra to identify chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS):
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Molecular ion peak at (for [M+H]).
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Infrared Spectroscopy (IR):
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Characteristic peaks for amide () and aromatic () bonds.
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Elemental Analysis:
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To confirm the molecular formula.
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Potential Applications
Triazoloquinazoline derivatives have been studied for their pharmacological properties:
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Anticancer Activity: The compound's structural features suggest potential as a kinase inhibitor or DNA intercalator.
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Anti-inflammatory Effects: The presence of amide and carbamoyl functionalities may interact with enzymes like cyclooxygenase (COX).
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Antimicrobial Properties: Similar compounds have shown activity against bacterial and fungal strains.
Molecular Docking Studies
Computational studies can predict binding affinities to biological targets such as:
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Enzymes involved in inflammation (e.g., lipoxygenase).
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Receptors implicated in cancer pathways.
Research Findings
While specific experimental data for this compound is limited, related triazoloquinazoline derivatives have demonstrated promising biological activities in preclinical studies:
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In silico docking suggests strong binding to enzyme active sites.
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Preliminary in vitro assays indicate cytotoxicity against cancer cell lines.
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